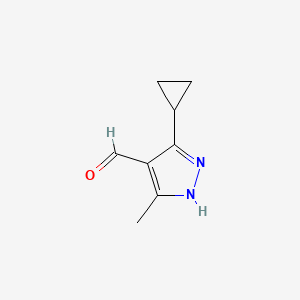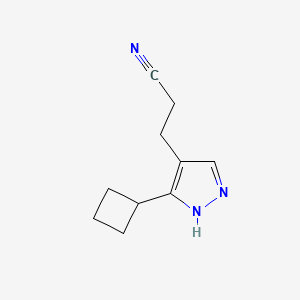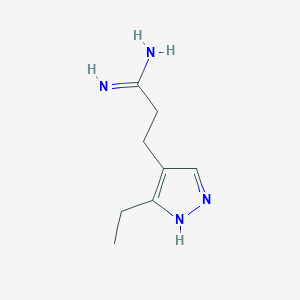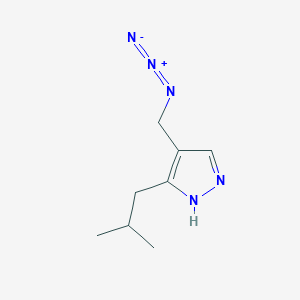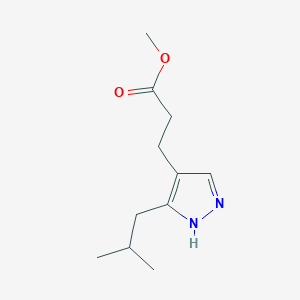
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid (FMPA) is an organic compound that is commonly used in research laboratories. It is a synthetic derivative of piperidine, a cyclic amine found in several plants, and is used as an intermediate in the synthesis of a variety of organic compounds. FMPA has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research.
Scientific Research Applications
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives, including those structurally similar to 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid, have been investigated. These compounds are studied for their potential to inhibit the corrosion of iron through quantum chemical calculations and molecular dynamics simulations. The binding energies of these derivatives on metal surfaces suggest their effectiveness, with specific derivatives showing a higher propensity to protect against corrosion, aligning with experimental data (Kaya et al., 2016).
Cancer Treatment Potential
Compounds structurally related to 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid have been evaluated for their potential in treating cancer. The synthesis of specific derivatives demonstrates the ability to inhibit Aurora A, a kinase associated with cancer proliferation, suggesting a pathway for therapeutic application (ロバート ヘンリー,ジェームズ, 2006).
Metabolic Studies
A derivative of piperidine, utilized in metabolic studies, was synthesized for its relevance in understanding the metabolism of neuroleptic agents. This synthesis contributes to the broader knowledge of how such compounds are processed within the body, aiding in the development of drugs with specific metabolic profiles (Nakatsuka et al., 1981).
Enhancing Pharmacokinetic Profiles
Research into fluorination of piperidine derivatives, including those akin to 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid, has shown that such modifications can significantly impact the pharmacokinetic profile of compounds. This alteration can lead to improved oral absorption and bioavailability, making them more effective as medicinal agents (Niel et al., 1999).
properties
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-7(9(12)13)11-4-2-8(6-10)3-5-11/h7-8H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWWEUCPRJCSQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

